molecular formula C6H5I2NO2 B2912356 4-Iodopyridine-3-carboxylic acid hydroiodide CAS No. 2174002-38-9

4-Iodopyridine-3-carboxylic acid hydroiodide

Cat. No.: B2912356
CAS No.: 2174002-38-9
M. Wt: 376.92
InChI Key: HKHPIVAVCOEESY-UHFFFAOYSA-N
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Description

4-Iodopyridine-3-carboxylic acid hydroiodide is a halogenated pyridine derivative with a carboxylic acid group at the 3-position and an iodine substituent at the 4-position, combined with a hydroiodide counterion. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or ligands . Its hydroiodide form enhances solubility in polar solvents and stabilizes the compound during synthetic procedures .

Properties

IUPAC Name

4-iodopyridine-3-carboxylic acid;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2.HI/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHPIVAVCOEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C(=O)O.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-38-9
Record name 4-iodopyridine-3-carboxylic acid hydroiodide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridine-3-carboxylic acid hydroiodide typically involves the iodination of pyridine derivatives. One common method includes the reaction of 3-carboxypyridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodopyridine-3-carboxylic acid hydroiodide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may be effective against a range of bacterial and fungal pathogens. The proposed mechanisms include:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways in microorganisms.

Antiviral Agents

Given the structural similarity to other antiviral compounds, N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide may possess antiviral properties. Preliminary studies indicate potential effectiveness against viral infections by inhibiting viral replication or entry into host cells.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. Potential applications include:

  • Treatment of chronic inflammatory diseases.
  • Management of pain associated with inflammation.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study conducted on a series of pyrimidine derivatives demonstrated that modifications at specific positions enhanced anticancer activity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective growth inhibition at micromolar concentrations .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation involving various bacterial strains showed that compounds structurally related to N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Mechanism of Action

The mechanism of action of 4-Iodopyridine-3-carboxylic acid hydroiodide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

2-Chloro-4-iodopyridine-3-carboxylic Acid

  • Structure : Chlorine replaces the hydroiodide counterion, and the carboxylic acid group remains at the 3-position.
  • Molecular Formula: C₆H₃ClINO₂ (MW: 283.45 g/mol) .
  • Key Differences :
    • The absence of a hydroiodide salt reduces its polarity, affecting solubility in aqueous media.
    • Chlorine’s lower electronegativity compared to iodine results in slower reactivity in Ullmann-type couplings .
    • Applications: Primarily used in heterocyclic synthesis for antimalarial and antiviral agents .

4-Iodo-2-methoxy-pyridine-3-carboxylic Acid

  • Structure : Methoxy group at the 2-position, altering electronic properties.
  • Molecular Formula: C₇H₆INO₃ (MW: 295.04 g/mol) .
  • Key Differences :
    • Methoxy group increases electron density on the pyridine ring, directing electrophilic substitutions to the 5-position.
    • Enhanced solubility in organic solvents compared to the hydroiodide form.
    • Applications: Intermediate in agrochemicals due to improved stability under basic conditions .

5-Iodo-3-pyridinecarboxylic Acid

  • Structure : Iodine at the 5-position instead of 4.
  • Molecular Formula: C₆H₄INO₂ (MW: 249.01 g/mol) .
  • Key Differences :
    • Positional isomerism reduces steric hindrance, making it more reactive in Suzuki-Miyaura couplings.
    • Lower molecular weight simplifies purification via HPLC .
    • Applications: Building block for fluorescent probes and metal-organic frameworks .

4-Chloro-3-iodopyridine Hydrochloride

  • Structure : Chlorine at 4-position, iodine at 3-position, with hydrochloride salt.
  • Molecular Formula : C₅H₄Cl₂IN (MW: 264.36 g/mol) .
  • Key Differences :
    • Hydrochloride salt offers higher thermal stability but lower solubility in alcohols.
    • Dual halogen substituents enable sequential functionalization (e.g., Grignard reactions).
    • Applications: Precursor for antitumor agents targeting kinase inhibition .

3-Fluoro-4-iodopyridine

  • Structure : Fluorine at 3-position, iodine at 4-position; lacks carboxylic acid.
  • Molecular Formula : C₅H₃FIN (MW: 223.99 g/mol) .
  • Key Differences :
    • Fluorine’s electronegativity increases the ring’s electron-deficient character, accelerating nucleophilic aromatic substitutions.
    • Absence of carboxylic acid limits coordination chemistry applications.
    • Applications: Key intermediate in radiopharmaceuticals (e.g., PET tracers) .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
4-Iodopyridine-3-carboxylic acid hydroiodide C₆H₅I₂NO₂ 368.92 I (4), COOH (3), HI salt Ullmann coupling, ligand synthesis Pharmaceuticals, catalysts
2-Chloro-4-iodopyridine-3-carboxylic acid C₆H₃ClINO₂ 283.45 Cl (2), I (4), COOH (3) Slower cross-coupling Antiviral agents
4-Iodo-2-methoxy-pyridine-3-carboxylic acid C₇H₆INO₃ 295.04 OMe (2), I (4), COOH (3) Electrophilic substitution Agrochemicals
5-Iodo-3-pyridinecarboxylic acid C₆H₄INO₂ 249.01 I (5), COOH (3) Suzuki-Miyaura coupling Fluorescent probes
4-Chloro-3-iodopyridine hydrochloride C₅H₄Cl₂IN 264.36 Cl (4), I (3), HCl salt Sequential halogenation Kinase inhibitors
3-Fluoro-4-iodopyridine C₅H₃FIN 223.99 F (3), I (4) Nucleophilic substitution Radiopharmaceuticals

Stability and Handling Considerations

  • The hydroiodide salt is hygroscopic, requiring storage under inert conditions, whereas hydrochloride analogs are more stable .

Biological Activity

4-Iodopyridine-3-carboxylic acid hydroiodide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C_6H_6I_NO_2
  • Molecular Weight: 221.02 g/mol
  • CAS Number: 20320-09-8

This compound is characterized by the presence of an iodine atom and a carboxylic acid functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways. For example, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation.
  • Receptor Binding: It can bind to receptors, potentially modulating their activity. This includes interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in cognitive functions and neurodegenerative diseases .

Biological Activities

  • Antimicrobial Properties:
    • This compound has been studied for its antimicrobial effects against various pathogens. In vitro studies indicate significant activity against bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics.
  • Insecticidal Activity:
    • The compound exhibits notable insecticidal properties, particularly against mosquito larvae. Research indicates an LC50 value of 20.5 µg/mL against Aedes atropalpus larvae, suggesting its potential as a natural insecticide.
  • Neuroprotective Effects:
    • Preliminary studies have indicated that this compound may offer neuroprotective benefits by modulating neurotransmitter release and protecting neuronal cells from oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Insecticidal Activity
In a controlled laboratory setting, the insecticidal effects of this compound were assessed on Aedes atropalpus larvae. The compound demonstrated a rapid lethal effect within 24 hours of exposure, supporting its application in pest control strategies.

Research Findings

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
InsecticidalLC50 = 20.5 µg/mL against Aedes atropalpus larvae
NeuroprotectiveModulates neurotransmitter release

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-iodopyridine-3-carboxylic acid hydroiodide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves iodination of pyridine derivatives. A two-step approach is common: (i) Direct iodination at the 4-position of pyridine-3-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . (ii) Formation of the hydroiodide salt via treatment with concentrated hydroiodic acid (HI) in anhydrous ethanol.
  • Key Parameters :

  • Catalyst: Pd/C or CuI for regioselective iodination .
  • Solvent: DMF or toluene for solubility and reaction efficiency .
  • Temperature: 80–100°C for 12–24 hours to ensure complete conversion .
    • Yield Optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:3). Typical yields range from 60–75%, with purity >95% confirmed by HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d6): δ 8.5–8.7 (pyridine H), 13.2 ppm (broad, COOH) . 13^{13}C NMR confirms iodination at C4 (C-I signal at ~95 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···I interactions in the hydroiodide salt) .
  • Mass Spectrometry : ESI-MS m/z 265 [M-I]+^+ for the free acid; hydroiodide adducts detected at m/z 392 [M+HI]+^+ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Stepwise Purification :

Liquid-Liquid Extraction : Separate unreacted iodine using dichloromethane/water .

Recrystallization : Use ethanol/water (1:2) to isolate the hydroiodide salt. Cooling to 4°C enhances crystal formation .

Column Chromatography : For trace impurities, silica gel with ethyl acetate/hexane (1:4) eluent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Iodination Efficiency : Lower yields (<50%) often stem from incomplete iodination due to competing side reactions (e.g., diiodination). Use NIS instead of ICl to suppress byproducts .
  • Salt Formation : Hydroiodic acid purity (>47% HI) is critical; degraded HI leads to mixed halide salts. Verify HI concentration via titration .
    • Troubleshooting Table :
IssueSolutionReference
Low iodination yieldIncrease reaction time to 24 hours; add 10 mol% CuI
Impure hydroiodide saltRecrystallize in ethanol/water (1:3) at -20°C

Q. What strategies optimize the compound’s stability in biological assays, given its hydroiodide salt form?

  • Stability Challenges : The hydroiodide salt is hygroscopic and prone to decomposition in aqueous buffers (pH > 6).
  • Methodological Adjustments :

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 4.5–5.5) with 1% DMSO to maintain solubility and stability .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent iodide oxidation .

Q. How does this compound interact with supramolecular systems, and what analytical tools validate these interactions?

  • Supramolecular Applications : The iodine atom participates in halogen bonding, while the carboxylic acid enables hydrogen bonding.
  • Validation Methods :

  • Single-Crystal XRD : Resolve halogen-bonded frameworks (e.g., I···N interactions with co-crystallized amines) .
  • DFT Calculations : Model interaction energies using Gaussian09 (B3LYP/6-311++G** basis set) to predict binding affinities .

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